molecular formula C14H21FN2O2 B14623803 N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide CAS No. 55236-14-1

N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide

Cat. No.: B14623803
CAS No.: 55236-14-1
M. Wt: 268.33 g/mol
InChI Key: YELNJUAJSHUVDA-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a diethylaminoethyl group, a fluorine atom, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methoxybenzoic acid and 2-(diethylamino)ethylamine.

    Amide Formation: The carboxylic acid group of 5-fluoro-2-methoxybenzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-(diethylamino)ethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. Solvent recovery and recycling, as well as waste management, are also important considerations in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diethylaminoethyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Oxidation: Oxidation of the diethylaminoethyl group can yield N-oxide derivatives.

    Reduction: Reduction can lead to the formation of secondary amines.

    Hydrolysis: Hydrolysis yields 5-fluoro-2-methoxybenzoic acid and 2-(diethylamino)ethylamine.

Scientific Research Applications

N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Analytical Chemistry: The compound can be used as a standard or reference material in analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Mechanism of Action

The mechanism of action of N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylaminoethyl group may facilitate binding to these targets, while the fluorine and methoxy groups can influence the compound’s pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Diethylamino)ethyl]benzamide: Lacks the fluorine and methoxy groups, which can affect its biological activity and properties.

    N-[2-(Diethylamino)ethyl]-4-methoxybenzamide: Similar structure but with a different substitution pattern on the benzene ring.

    N-[2-(Diethylamino)ethyl]-5-fluoro-2-hydroxybenzamide: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions.

Uniqueness

N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide is unique due to the specific combination of the diethylaminoethyl group, fluorine atom, and methoxy group. This combination can result in distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

55236-14-1

Molecular Formula

C14H21FN2O2

Molecular Weight

268.33 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-5-fluoro-2-methoxybenzamide

InChI

InChI=1S/C14H21FN2O2/c1-4-17(5-2)9-8-16-14(18)12-10-11(15)6-7-13(12)19-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18)

InChI Key

YELNJUAJSHUVDA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=CC(=C1)F)OC

Origin of Product

United States

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